Chloramphenicol palmitate

Description

Historical Context of Chloramphenicol (B1208) Derivatives Development for Research Purposes

The journey of chloramphenicol began with its isolation from Streptomyces venezuelae in 1947. nih.govinchem.org Its chemical structure was identified and subsequently synthesized in 1949. wikipedia.org As a potent inhibitor of bacterial protein synthesis, chloramphenicol demonstrated broad-spectrum bacteriostatic activity. nih.govresearchgate.net However, its clinical application was soon met with challenges, including its bitter taste, which made oral administration difficult, particularly in pediatric populations. researchgate.net This limitation spurred the development of various derivatives to improve its physicochemical and pharmacological properties. nih.govmdpi.com

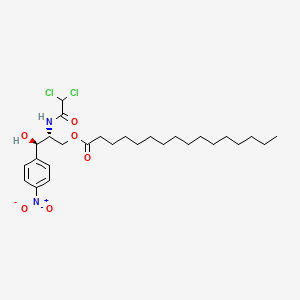

The primary goal in creating derivatives was to overcome the inherent drawbacks of the parent drug without compromising its antibacterial efficacy. mdpi.compsu.edu Early research focused on modifying specific parts of the chloramphenicol molecule, such as the p-nitrophenyl group, to reduce toxicity. researchgate.net This led to the synthesis of numerous analogs. nih.govnih.gov Among these efforts, the development of ester prodrugs, like chloramphenicol palmitate, emerged as a successful strategy to mask the bitter taste and improve patient compliance. researchgate.netscielo.br this compound is the palmitate ester of chloramphenicol, designed to be hydrolyzed in the body to release the active chloramphenicol. researchgate.netchemimpex.com

Rationale for Prodrug Design in Pharmaceutical Sciences

The concept of a prodrug, a pharmacologically inactive compound that is converted into an active drug within the body, has been a cornerstone of pharmaceutical sciences since the late 1950s. humanjournals.comnih.gov The fundamental principle is to temporarily modify a drug's properties to overcome various biopharmaceutical and pharmacokinetic hurdles. humanjournals.comresearchgate.net

Key Objectives of Prodrug Design:

Improved Solubility: Enhancing water solubility for parenteral formulations or increasing lipid solubility for better membrane permeation. psu.eduhumanjournals.com

Enhanced Permeability and Absorption: Modifying the drug to cross biological membranes more effectively, thereby increasing bioavailability. psu.edunih.gov

Site-Specific Delivery: Targeting the drug to a specific organ or tissue to maximize its therapeutic effect and minimize systemic toxicity. centralasianstudies.org

Increased Stability: Protecting the drug from chemical or enzymatic degradation before it reaches its target. humanjournals.com

Improved Patient Acceptability: Masking unpleasant tastes or odors, or reducing pain at the injection site. humanjournals.com

Prolonged Duration of Action: Modifying the drug to be released slowly over time, reducing dosing frequency. researchgate.net

Addressing Biopharmaceutical Challenges in Preclinical Investigations

Preclinical research often encounters promising drug candidates with suboptimal biopharmaceutical properties that hinder their development. nih.gov These challenges include poor aqueous solubility, low permeability across biological barriers, and chemical instability. humanjournals.comrsc.org The prodrug approach offers a rational strategy to mitigate these issues early in the drug discovery process. nih.govresearchgate.net

By converting a drug into a prodrug, researchers can significantly alter its physicochemical characteristics. researchgate.net For instance, attaching a hydrophilic group can improve aqueous solubility, which is crucial for developing intravenous formulations. humanjournals.com Conversely, adding a lipophilic moiety can enhance absorption across the lipid-rich membranes of the gastrointestinal tract. psu.edunih.gov This strategy has been successfully applied to numerous drugs to improve their oral bioavailability. nih.govcentralasianstudies.org

Modulating Pharmacokinetic Profiles through Esterification

Esterification is a common and effective chemical modification used in prodrug design to enhance the lipophilicity of a drug. psu.eduscirp.org This process involves forming an ester linkage between the parent drug and a fatty acid or another suitable molecule. scirp.org The increased lipophilicity of the resulting ester prodrug often leads to improved passive diffusion across cell membranes. psu.edu

Once absorbed, these ester prodrugs are typically hydrolyzed by ubiquitous carboxylesterase enzymes in the body, releasing the active parent drug. americanpharmaceuticalreview.com This enzymatic cleavage can occur in various tissues, including the gut wall, liver, and blood plasma. americanpharmaceuticalreview.complos.org The rate and extent of this hydrolysis are critical factors that determine the pharmacokinetic profile of the active drug, influencing its concentration and duration of action at the target site. americanpharmaceuticalreview.comnih.gov

For example, the esterification of rosmarinic acid with alkyl chains of varying lengths demonstrated that a butyl ester significantly increased its bioavailability in rats compared to the parent compound. nih.gov This highlights how a systematic approach to esterification can be used to fine-tune the pharmacokinetic properties of a drug.

Scope and Significance of Research on this compound in Drug Development

This compound serves as a classic example of a successful prodrug strategy. patsnap.comchemimpex.com Its creation directly addressed the significant challenge of the parent drug's bitter taste, thereby improving its suitability for oral administration, especially in liquid formulations for children. patsnap.comchemimpex.com The prodrug is designed to be essentially tasteless and is hydrolyzed in the gastrointestinal tract by intestinal esterases to release active chloramphenicol, which is then absorbed into the bloodstream. patsnap.comresearchgate.netscielo.br

Research on this compound has been crucial for understanding several key aspects of drug development:

Prodrug Kinetics: Studies on its hydrolysis and absorption have provided valuable insights into the in vivo behavior of ester prodrugs. scielo.br

Polymorphism: this compound exists in different crystalline forms, or polymorphs, which have been shown to have different dissolution rates and, consequently, different bioavailabilities. scielo.brresearchgate.net Research into these polymorphs has underscored the importance of solid-state characterization in pharmaceutical development.

Formulation Science: The development of stable and effective oral suspensions of this compound has contributed to the broader knowledge of formulating poorly water-soluble drugs. chemimpex.comnih.gov

Sustained Release: More recent research has explored the use of this compound in sustained-release formulations for targeted delivery, such as inhalable microparticles for lung infections. nih.gov

Properties

IUPAC Name |

[(2R,3R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl] hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H42Cl2N2O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-24(32)37-20-23(30-27(34)26(28)29)25(33)21-16-18-22(19-17-21)31(35)36/h16-19,23,25-26,33H,2-15,20H2,1H3,(H,30,34)/t23-,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXKHGMGELZGJQE-ILBGXUMGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(C(C1=CC=C(C=C1)[N+](=O)[O-])O)NC(=O)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H]([C@@H](C1=CC=C(C=C1)[N+](=O)[O-])O)NC(=O)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H42Cl2N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9048699 | |

| Record name | Chloramphenicol palmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

561.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

530-43-8 | |

| Record name | Chloramphenicol palmitate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=530-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloramphenicol palmitate [USP:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000530438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloramphenicol palmitate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14658 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Chloramphenicol palmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloramphenicol palmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.708 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORAMPHENICOL PALMITATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43VU4207NW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Derivatization Research of Chloramphenicol Palmitate

Synthetic Pathways for Chloramphenicol (B1208) Palmitate Esterification

The esterification of chloramphenicol to its palmitate form is a key chemical modification that renders the bitter-tasting antibiotic more palatable for oral administration. researchgate.netmdpi.com This transformation is achieved through several synthetic routes, broadly categorized into conventional chemical methods and more recent enzymatic approaches.

Conventional Chemical Synthesis Methodologies

The traditional chemical synthesis of chloramphenicol palmitate typically involves the reaction of chloramphenicol with palmitoyl (B13399708) chloride in the presence of a base, such as pyridine. dcmsme.gov.intechno-preneur.net This method, while effective, often requires subsequent purification steps to remove byproducts and unreacted reagents.

A common procedure involves dissolving chloramphenicol and a base in a suitable solvent, followed by the addition of palmitoyl chloride. guidechem.com The reaction mixture is then stirred at a specific temperature for a set duration to ensure complete esterification. guidechem.com Upon completion, the crude product is isolated by precipitation in an acidic solution and then purified through washing and recrystallization to yield the final this compound. dcmsme.gov.intechno-preneur.net

The reaction can be summarized as follows: Chloramphenicol + Palmitoyl Chloride (in the presence of Pyridine) → this compound + Pyridinium Hydrochloride

Another described method involves the use of acetone (B3395972) as a solvent and triethylamine (B128534) as the base. guidechem.com The process includes dissolving chloramphenicol in acetone, adding triethylamine, and then introducing a solution of palmitoyl chloride in acetone. guidechem.com The reaction proceeds for several hours, after which the product is precipitated and purified. guidechem.com

| Reactants | Reagents/Solvents | Key Steps | Reference |

| Chloramphenicol, Palmitoyl Chloride | Pyridine | Condensation, precipitation in dilute HCl, washing, recrystallization | dcmsme.gov.intechno-preneur.net |

| Chloramphenicol, Palmitoyl Chloride | Acetone, Triethylamine | Dissolution, reaction at 30-35°C, precipitation, purification | guidechem.com |

Enzymatic Synthesis Approaches and Biocatalysis

Enzymatic synthesis has emerged as a greener and more selective alternative to conventional chemical methods for producing this compound. nih.govmdpi.com Biocatalysis, particularly using lipases, offers high regioselectivity and milder reaction conditions, often leading to higher purity products with fewer side reactions. nih.govsemanticscholar.org

Lipases are widely employed enzymes for the esterification of chloramphenicol due to their ability to catalyze the reaction with high efficiency and selectivity. nih.govsemanticscholar.org Various lipases from different microbial sources have been investigated for this purpose, including those from Candida antarctica (CAL-B), Bacillus amyloliquefaciens, and Thermomyces lanuginosus. nih.govmdpi.com

The enzymatic reaction typically involves the transesterification of an acyl donor, such as vinyl palmitate, with chloramphenicol in an organic solvent. mdpi.com The lipase (B570770) selectively catalyzes the acylation of the primary hydroxyl group of chloramphenicol. nih.govmdpi.com

A significant advantage of enzymatic synthesis is the high regioselectivity exhibited by lipases, which preferentially acylate the primary hydroxyl group of chloramphenicol over the secondary one. nih.govmdpi.comresearchgate.net This specificity eliminates the need for protection and deprotection steps that are often necessary in chemical synthesis. researchgate.net

Studies have shown that lipases such as Lipase G from Chromobacterium viscosum and CAL-B demonstrate excellent regioselectivity, leading to high yields of the desired chloramphenicol-3-O-palmitate. mdpi.comresearchgate.net The enantioselectivity of lipases is also a crucial factor, ensuring that the esterification occurs on the biologically active D-threo isomer of chloramphenicol. ijsr.net

To maximize the yield and purity of enzymatically synthesized this compound, various reaction parameters are optimized. These include the choice of lipase, acyl donor, solvent, temperature, reaction time, and enzyme loading. nih.gov

For instance, research has shown that using vinyl propionate (B1217596) as an acyl donor with lipase from Bacillus amyloliquefaciens in 1,4-dioxane (B91453) at 50°C can achieve a conversion of approximately 98% with a purity of around 99% within 8 hours. nih.govmdpi.com Similarly, a substrate-imprinted lipase nanogel from Thermomyces lanuginosus has been reported to give a yield and purity of about 99% in 12 hours at 20°C. rsc.orgrsc.org The optimization of water content in the reaction medium is also critical, as it can significantly influence the enzyme's activity and the equilibrium of the esterification reaction. nih.gov

| Lipase Source | Acyl Donor | Solvent | Temperature (°C) | Time (h) | Conversion/Yield (%) | Purity (%) | Reference |

| Candida antarctica lipase type B (CAL-B) | - | - | 50 | 24 | 99 | - | nih.govmdpi.com |

| Thermomyces lanuginosus (imprinted nanogel) | - | - | 20 | 12 | ~99 | ~99 | rsc.orgrsc.org |

| Bacillus amyloliquefaciens (LipBA) | Vinyl propionate | 1,4-dioxane | 50 | 8 | ~98 | ~99 | nih.govmdpi.com |

| Bacillus altitudinis (immobilized EstBASΔSP) | Vinyl palmitate | Acetone | 50 | 24 | 94.7 | - | mdpi.com |

Advanced Synthetic Strategies and Green Chemistry Considerations

In line with the principles of green chemistry, recent research has focused on developing more sustainable and environmentally friendly methods for this compound synthesis. researchgate.netrsc.org Enzymatic catalysis is a prime example of a green approach, as it operates under mild conditions and reduces the generation of hazardous waste. nih.govmdpi.com

The use of immobilized enzymes is another significant advancement. mdpi.com Immobilization enhances the stability and reusability of the biocatalyst, making the process more cost-effective and sustainable. For example, an esterase from Bacillus altitudinis immobilized on an epoxy resin has been shown to retain over 80% of its activity after seven cycles of use in the synthesis of this compound. mdpi.com

Furthermore, the development of "substrate-imprinted" lipase nanogels represents a cutting-edge strategy. rsc.orgrsc.org This technique involves creating a molecular imprint of the substrate within the enzyme's nanogel matrix, which significantly enhances the enzyme's activity and selectivity in organic solvents. rsc.orgrsc.org This approach has led to remarkable yields and purities in the one-step synthesis of this compound. rsc.orgrsc.org

Polymorphism and Solid State Characteristics in Research

Identification and Characterization of Polymorphic Forms (A, B, C)

Chloramphenicol (B1208) palmitate is known to exist in three primary polymorphic forms, designated as A, B, and C. nih.govresearchgate.net These forms are also sometimes referred to as β (for Form A), α (for Form B), and γ in some literature. nih.govresearchgate.net

Form A: This is the most thermodynamically stable polymorph. nih.govsolitekpharma.com However, it is considered the biologically inactive modification due to its low solubility and dissolution rate. nih.govscielo.br

Form B: This is a metastable form and is considered the biologically active modification. nih.govresearchgate.net Its higher solubility and faster dissolution contribute to its enhanced bioavailability. nih.govpharmacores.com

Form C: This is an unstable polymorphic form. nih.govresearchgate.net

The distinct properties of these polymorphs necessitate their accurate identification and characterization, which is accomplished through various analytical techniques.

Crystallographic Analysis in Pharmaceutical Research

X-ray powder diffraction (XRPD) is a cornerstone technique for the crystallographic analysis of chloramphenicol palmitate polymorphs. Each crystalline form produces a unique diffraction pattern, allowing for their unambiguous identification. researchgate.netresearchgate.net These patterns arise from the different arrangements and conformations of the molecules within the crystal lattice of each polymorph. researchgate.net

For instance, distinct XRPD patterns for Forms A, B, and C have been well-documented, providing a reliable method for differentiating them in research and quality control settings. researchgate.net This analysis is crucial for ensuring the correct polymorphic form is present in a pharmaceutical preparation.

Spectroscopic Techniques for Polymorph Discrimination

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, plays a vital role in discriminating between the polymorphs of this compound. researchgate.netnih.govresearchgate.net These techniques probe the vibrational modes of the molecules, which are sensitive to the different crystal packing and molecular conformations of the polymorphs.

FTIR Spectroscopy: Studies have demonstrated that FTIR can be used to identify and quantify the different polymorphic forms. researchgate.net For example, a method has been established for the assay of polymorph A using FTIR by analyzing the absorption value at a specific wavenumber (843 cm⁻¹). researchgate.net However, it is important to note that techniques like the KBr disc method in IR spectroscopy can sometimes induce polymorphic transformations. nih.gov

Raman Spectroscopy: Raman spectroscopy, particularly when coupled with hot-stage microscopy, has proven effective in characterizing the three polymorphic forms and monitoring their solid-state conversions upon heating and cooling. researchgate.net Distinct Raman spectra with characteristic bands are observed for each polymorph, allowing for their identification. researchgate.netnih.gov Raman mapping can also provide a quantitative visualization of the spatial distribution of different polymorphs within a sample, such as a tablet. nih.gov

Other techniques like Differential Scanning Calorimetry (DSC) are also employed to characterize the polymorphs by measuring their melting points and heats of fusion. researchgate.netresearchgate.net

Impact of Polymorphism on Biopharmaceutical Properties in Research Models

The differences in the solid-state structure of this compound polymorphs directly influence their biopharmaceutical properties, particularly their dissolution behavior and subsequent enzymatic hydrolysis, which are critical steps for the prodrug's activation. nih.govnih.govsemanticscholar.org

Influence on Dissolution Kinetics in in vitro Systems

The dissolution rate of this compound polymorphs is a key determinant of its bioavailability. In vitro studies have consistently shown that the metastable Form B dissolves faster and has a much higher solubility than the stable Form A. nih.govnih.gov This difference in dissolution kinetics is a direct consequence of their different crystal lattice energies. The less stable Form B requires less energy to break the crystal lattice, leading to faster dissolution.

Research has demonstrated a linear relationship between the percentage of Form B in a mixture with Form A and the resulting serum levels of chloramphenicol. scielo.br This underscores the critical importance of controlling the polymorphic content in pharmaceutical formulations. For example, tablets prepared with Form B can exhibit nearly complete dissolution in 30 minutes, whereas tablets with Form A show significantly slower dissolution, with only about 55% dissolved in the same timeframe. nih.gov

Effects on Enzymatic Hydrolysis Rates

This compound must be hydrolyzed by intestinal esterases to release the active chloramphenicol, which can then be absorbed. scielo.brsemanticscholar.org The rate of this enzymatic hydrolysis is dependent on the concentration of the dissolved prodrug. nih.govsemanticscholar.org

Since Form B has a higher dissolution rate, it leads to a higher concentration of dissolved this compound available for enzymatic action, resulting in a faster hydrolysis rate compared to Form A. scielo.brscielo.br In vitro studies using pancreatin (B1164899) have confirmed that the hydrolysis is polymorph-dependent, with significant hydrolysis of Form B and very little for Form A. scielo.br This difference in hydrolysis rates is a primary reason for the observed differences in bioavailability between the polymorphs. semanticscholar.org Interestingly, research has also shown that mechanical processing, such as prolonged grinding of Form A, can induce crystalline disorder, leading to an increase in its enzymatic hydrolysis rate to a level comparable to that of Form B. nih.govoup.com

Solid-State Transformations and Stability Studies

The polymorphic forms of this compound can undergo solid-state transformations, which are influenced by factors such as temperature, mechanical stress (grinding), and storage conditions. researchgate.netnih.govresearchgate.net Understanding these transformations is crucial for maintaining the stability and therapeutic efficacy of the drug product.

The general transformation pathway observed is from the unstable Form C to the metastable Form B, and finally to the most stable Form A. researchgate.net This transformation from Form B to Form A is an irreversible process in the solid state. scielo.br

Kinetic studies of thermal interconversion have shown that the transformation between forms C and B is faster than the subsequent conversion of Form B to Form A. researchgate.net The transformation of polymorphs during grinding also follows the C → B → A pathway. researchgate.net For example, grinding Form C can lead to the formation of Form B, and with prolonged grinding, it can further transform into Form A. researchgate.net

The stability of the desired metastable Form B is a significant consideration. While it has superior stability for a metastable form, temperature control during storage and manufacturing processes like grinding is recommended to prevent its conversion to the poorly soluble and less bioavailable Form A. researchgate.net For instance, heating Form B at 82°C can cause it to completely convert to Form A. researchgate.net

Kinetic Studies of Interconversion between Polymorphs

The transformation between the polymorphic forms of this compound is a critical area of study, as conversion from the metastable, active Form B to the stable, inactive Form A can occur over time. researchgate.net Kinetic studies have been conducted to understand the rate and mechanism of these interconversions, particularly under conditions of physical stress like temperature and grinding. tandfonline.comresearchgate.net

Research has shown that the solid-state thermal interconversion of this compound's polymorphs follows apparent zero-order kinetics. tandfonline.comtandfonline.com The rate of these transformations is highly dependent on temperature, with an increase in temperature leading to a faster conversion rate. tandfonline.com The transformation pathway generally proceeds from the least stable Form C to the intermediate Form B, and finally to the most stable Form A. researchgate.net

Kinetic studies have revealed that the transformation from Form C to Form B is faster than the subsequent conversion of Form B to Form A. tandfonline.comresearchgate.nettandfonline.com For instance, when starting with Form C, its transformation to Form B can reach a maximum in just over an hour at 90°C, while the subsequent change to Form A takes around 8 hours at the same temperature. tandfonline.com Interestingly, the rate of conversion from Form B to Form A is slower when starting with pure Form B compared to when Form B is generated from Form C. tandfonline.comtandfonline.com The presence of seed crystals of the stable Form A can also increase the rate of interconversion. tandfonline.com

The analysis of these transformations often employs techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). tandfonline.comtandfonline.com The kinetic data can be fitted to models such as the Johnson-Mehl-Avrami (JMA) equation to describe the transformation rate. wiley-vch.de These studies also allow for the calculation of thermodynamic parameters like activation energy, which differ significantly between the various transformation steps. tandfonline.comtandfonline.com

| Transformation | Conditions | Kinetic Model | Key Findings | Reference |

|---|---|---|---|---|

| Form C → Form B → Form A | Elevated Temperatures (e.g., 55°C, 75°C, 90°C) | Apparent Zero-Order Kinetics | Transformation of C → B is faster than B → A. Rate increases with temperature. | tandfonline.com |

| Form B → Form A | Heating at 82°C | Not specified | Complete conversion to Form A after 1600 minutes. | researchgate.nettandfonline.com |

| Form C → Form B → Form A | Prolonged Grinding | Not specified | Transformation proceeds sequentially from C to B to A. | researchgate.nettandfonline.com |

| Form B → Form A | Grinding | Not specified | Transformation to Form A occurs after extended grinding (e.g., >140 min). | researchgate.net |

Environmental Factors Influencing Polymorphic Stability

The stability of this compound polymorphs is significantly influenced by environmental factors, primarily temperature and humidity. indexcopernicus.com The physical stability of different crystalline forms is crucial, as transitions can occur during manufacturing, storage, or even dissolution, potentially affecting the final product's performance. nih.gov

Temperature: Temperature is a predominant factor affecting the stability and interconversion of this compound polymorphs. indexcopernicus.com Form A is the thermodynamically stable form at ambient temperatures. mdpi.comuomustansiriyah.edu.iq As temperature increases, the metastable forms (B and C) tend to convert to the more stable Form A. researchgate.nettandfonline.com For example, when samples of Form C were stored at 50°C and 75°C, both converted to Form B, but only the sample at the higher temperature transformed into Form A within the experimental timeframe. tandfonline.com This highlights the importance of temperature control during storage and processing, such as grinding, to prevent the conversion to the less bioavailable Form A. tandfonline.com The transition temperatures, where the free energies of two forms are equal, have been estimated from solubility data, though these extrapolated values can have large errors. uomustansiriyah.edu.iq

Humidity and Solvents: The presence of moisture is another critical factor. indexcopernicus.comuomustansiriyah.edu.iq The physical stability of anhydrous and hydrate (B1144303) forms of many pharmaceuticals is highly dependent on the relative humidity of the environment. nih.gov While specific studies on the effect of humidity on this compound were less detailed in the provided search results, it is a known general principle that moisture can facilitate polymorphic transformations. nih.govuomustansiriyah.edu.iq For instance, an anhydrous form of a drug can convert to a hydrate form in the presence of water, which can alter dissolution rates. uomustansiriyah.edu.iq The noncrystalline (amorphous) form of this compound is noted to be very unstable at room temperature (around 20°C) and transforms into a crystalline form rapidly. researchgate.net

Mechanical Stress: Physical stress, such as grinding, is a significant environmental factor that can induce polymorphic transformations. tandfonline.comtandfonline.com Grinding can provide the energy needed to overcome the activation barrier for conversion from a metastable to a stable form. tandfonline.com Studies on this compound have shown that prolonged grinding of the unstable Form C leads to its conversion to Form A via the intermediate Form B. researchgate.nettandfonline.com Similarly, grinding Form B for an extended period can also induce its transformation into Form A. researchgate.net The heat generated during the grinding process can contribute to these temperature-sensitive transformations. tandfonline.com

| Factor | Polymorph(s) Affected | Observed Effect | Reference |

|---|---|---|---|

| Temperature (Heating) | Form C, Form B | Promotes conversion toward the more stable form (C → B → A). The rate is temperature-dependent. | tandfonline.comtandfonline.com |

| Mechanical Stress (Grinding) | Form C, Form B | Induces transformation toward the stable Form A (C → B → A). | researchgate.nettandfonline.com |

| Storage Conditions | Metastable forms (B, C) | Metastable forms can convert to the stable Form A over time, a process accelerated by higher temperatures. | nih.govresearchgate.net |

| Humidity/Moisture | General (Anhydrous/Hydrate forms) | Can facilitate polymorphic transitions and affect chemical stability. | nih.govuomustansiriyah.edu.iq |

Prodrug Activation and Biotransformation Research

Chloramphenicol (B1208) palmitate is an inactive ester that must undergo hydrolysis to release the pharmacologically active chloramphenicol. purdue.eduscielo.br This conversion is a pivotal step for its therapeutic efficacy and is primarily mediated by enzymes in the gastrointestinal tract. purdue.edupatsnap.com

Enzymatic Hydrolysis Mechanisms of Chloramphenicol Palmitate

The activation of this compound is a classic example of prodrug strategy, designed to improve properties such as taste, making it more suitable for oral administration. scielo.brresearchgate.net The core mechanism of activation is enzymatic hydrolysis of the ester bond. scielo.brpatsnap.com

Esterases, particularly pancreatic lipases found in the duodenum, are the primary enzymes responsible for the hydrolysis of this compound into active chloramphenicol and palmitic acid. purdue.eduscielo.brscielo.br This enzymatic cleavage of the ester linkage is essential for the subsequent absorption of the active drug. purdue.edu The efficiency of this conversion can be influenced by the specific type of esterase and the physicochemical properties of the prodrug. scielo.brpharmacylibrary.com For instance, research has explored the use of various lipases, such as those from Candida antarctica (CAL-B) and Bacillus amyloliquefaciens, in the synthesis and hydrolysis of chloramphenicol esters, highlighting the versatility of these enzymes. researchgate.netnih.gov

In vitro Hydrolysis Studies and Kinetic Analysis

In vitro studies are crucial for characterizing the hydrolysis of this compound and understanding the kinetics of its activation. These studies often utilize enzymes like pancreatin (B1164899) to simulate the conditions in the small intestine. scielo.brnih.gov

Several factors have been identified to significantly influence the rate of this compound hydrolysis.

Polymorphism: this compound exists in different polymorphic forms, primarily Form A (β-form) and Form B (α-form). scielo.br Form B, the metastable form, exhibits significantly higher rates of enzymatic hydrolysis compared to the stable, bio-inactive Form A. scielo.brscielo.br This difference is attributed to variations in physical-chemical properties like solubility and the strength of hydrogen bonds within the crystal lattice. scielo.br

Crystallinity and Surface Area: Studies have shown that the rate of enzymatic hydrolysis can be increased by reducing the crystallinity of the drug, for instance, through grinding. nih.govdeepdyve.com Interestingly, this increase in hydrolysis rate was not directly correlated with an increase in specific surface area, suggesting that crystalline disorder is a more critical factor. nih.govdeepdyve.com

Enzyme Concentration: The amount of enzyme present directly impacts the conversion rate. Research on the synthesis of this compound using esterases has demonstrated that optimizing the enzyme loading is a key parameter for achieving high conversion efficiency. researchgate.net

| Factor | Effect on Hydrolysis Rate | Reference |

| Polymorphism | Form B (α-form) hydrolyzes significantly faster than Form A (β-form). | scielo.brscielo.br |

| Crystallinity | Increased crystalline disorder (e.g., through grinding) leads to a higher hydrolysis rate. | nih.govdeepdyve.com |

| Surface Area | Not the limiting factor; crystalline disorder is more influential. | nih.govdeepdyve.com |

| Enzyme Loading | Higher enzyme concentration generally leads to a faster conversion rate up to a certain point. | researchgate.net |

The primary products of this compound hydrolysis are chloramphenicol and palmitic acid. scielo.br Analytical techniques such as high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly employed to identify and quantify the parent compound and its hydrolysis products. edqm.eu In research settings, these methods are essential for monitoring the progress of hydrolysis reactions and determining the purity of the resulting active drug. researchgate.netnih.gov For instance, HPLC has been used to estimate the purity of this compound at 96.8%. edqm.eu

Metabolic Pathways of Chloramphenicol in Research Systems (excluding human data)

Once chloramphenicol is released from its palmitate prodrug, it undergoes extensive metabolism. Research in various animal models and in vitro systems has elucidated several key metabolic pathways.

Glucuronidation and Other Conjugation Reactions

The principal metabolic pathway for chloramphenicol in many animal species is glucuronidation, a phase II conjugation reaction that occurs primarily in the liver. merckvetmanual.cominchem.org This process involves the enzyme UDP-glucuronosyltransferase (UGT), which conjugates chloramphenicol with glucuronic acid, forming an inactive metabolite, chloramphenicol glucuronide. merckvetmanual.comwikipedia.orgtaylorandfrancis.com This conjugation significantly increases the water solubility of the compound, facilitating its excretion. taylorandfrancis.com

Studies using isolated rat and rainbow trout hepatocytes have shown that glucuronidation is the main biotransformation pathway. inchem.org In rats, the glucuronide is the main metabolite found in isolated hepatocytes. nih.gov Similarly, in dogs, chloramphenicol glucuronide is a major metabolite. nih.gov Cats, however, exhibit a deficiency in glucuronyl transferase activity, leading to a slower excretion of chloramphenicol. inchem.org In goats, while the glucuronide is the predominant urinary metabolite (36.5%), sulfate (B86663) (22.5%) and phosphate (B84403) (7.9%) conjugations also play important roles in detoxification. inchem.org

Besides glucuronidation, other metabolic transformations of chloramphenicol have been identified in research systems:

Nitroreduction: The nitro group of chloramphenicol can be reduced to an arylamine derivative. This process is thought to be carried out by intestinal microflora and, to a lesser extent, by tissue nitroreductases. inchem.orgresearchgate.net

Oxidation and Isomerization: Recent studies using activated sludge-enriched consortia have identified initial biotransformation steps including oxidation at the C1-OH and C3-OH groups and isomerization at the C2 position of chloramphenicol. nih.gov

Formation of Other Metabolites: A variety of other metabolites have been identified in the urine of animals such as rats and goats, including chloramphenicol base, chloramphenicol alcohol, and oxamic acid derivatives. inchem.orgnih.gov In rats, chloramphenicol base and an acetylarylamine derivative were found to be major metabolites based on recovered radioactivity. nih.gov

| Animal Model | Major Metabolic Pathway(s) | Key Metabolites | Reference |

| Rat | Glucuronidation, Nitroreduction | Chloramphenicol glucuronide, Chloramphenicol base, Acetylarylamine derivative, CAP-oxamic acid, CAP alcohol | inchem.orgnih.gov |

| Dog | Glucuronidation | Chloramphenicol glucuronide, Chloramphenicol base | nih.gov |

| Cat | Slower Glucuronidation | Excretes more unchanged chloramphenicol | inchem.org |

| Goat | Glucuronidation, Sulfation, Phosphation | Chloramphenicol glucuronide, Sulfate conjugate, Phosphate conjugate, Oxamic acid, Acetylarylamine, Arylamine, Base derivatives | inchem.orgnih.gov |

| Rainbow Trout | Glucuronidation | Chloramphenicol glucuronide, CAP base, CAP alcohol | inchem.org |

Identification of Metabolites in Animal Tissues and Excreta

This compound is a prodrug formulation of the broad-spectrum antibiotic chloramphenicol. As a prodrug, it is biologically inactive and requires in vivo conversion to the active parent compound, chloramphenicol. This activation process is a critical first step in its biotransformation.

Upon oral administration, this compound undergoes hydrolysis, primarily in the gastrointestinal tract. patsnap.comnih.gov This reaction is facilitated by lipases and esterases, enzymes that cleave the ester bond, releasing free, active chloramphenicol and palmitic acid. patsnap.commsdvetmanual.com The active chloramphenicol is then absorbed and distributed throughout the body, where it undergoes extensive metabolism, predominantly in the liver. msdvetmanual.comdrugs.com

The primary metabolic pathway for chloramphenicol in most animal species is conjugation with glucuronic acid, a phase II reaction that forms an inactive metabolite known as chloramphenicol glucuronide. msdvetmanual.comdrugs.cominchem.orgfao.org This process is catalyzed by the enzyme glucuronyl transferase. msdvetmanual.com The resulting water-soluble conjugate is then efficiently eliminated from the body, mainly through the kidneys via tubular secretion. msdvetmanual.comymaws.com A smaller portion of the administered dose is excreted as unchanged, active chloramphenicol. msdvetmanual.cominchem.orgymaws.com The efficiency of glucuronidation can vary between species; for instance, cats exhibit a genetic deficiency in glucuronyl transferase activity, leading to slower metabolism and excretion. msdvetmanual.com

Research has identified a range of other metabolites in the tissues and excreta of various animal species. These studies, often employing techniques like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), have provided a detailed picture of chloramphenicol's metabolic fate. inchem.orgfao.org

In ruminating beef-type calves administered this compound, dehydrochloramphenicol (B1197969) (DH-CAP) was identified as a metabolite in plasma. inchem.orgnih.gov This particular metabolite is known to be produced from chloramphenicol by the action of intestinal bacteria. inchem.orgnih.gov Studies in rats have revealed a more complex metabolic profile in urine following administration of chloramphenicol. The identified metabolites include not only free chloramphenicol and its glucuronide conjugate but also an oxamic acid derivative, the corresponding alcohol of the oxamic acid derivative, the reduced arylamine, and the acetylarylamine. fao.org The principal metabolites based on recovery were chloramphenicol base and the acetylarylamine derivative. fao.org The alcohol derivative of chloramphenicol has also been detected in the urine of neonates. nih.gov

The following tables summarize the key metabolites of chloramphenicol identified in animal studies and the chemical compounds mentioned.

Table 1: Identified Metabolites of Chloramphenicol in Animal Tissues and Excreta

| Metabolite | Animal Species | Tissue/Excreta | Reference(s) |

|---|---|---|---|

| Chloramphenicol Glucuronide | General, Rats, Dogs | Urine, Plasma | msdvetmanual.comdrugs.cominchem.orgfao.org |

| Dehydrochloramphenicol (DH-CAP) | Calves | Plasma | inchem.orgnih.gov |

| Free Chloramphenicol (parent drug) | Rats, Dogs | Urine | fao.orgymaws.com |

| Oxamic Acid Derivative | Rats | Urine | fao.org |

| Alcohol of Oxamic Acid Derivative | Rats | Urine | fao.org |

| Reduced Arylamine | Rats | Urine | fao.org |

| Acetylarylamine | Rats | Urine | fao.org |

| Nitrosochloramphenicol (NPAP) | General | Tissues | inchem.org |

| Alcohol Derivative | Neonates | Urine | nih.gov |

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| Acetylarylamine |

| Arylamine |

| Chloramphenicol |

| Chloramphenicol glucuronide |

| This compound |

| Dehydrochloramphenicol (DH-CAP) |

| Glucuronic acid |

| Nitrosochloramphenicol (NPAP) |

| Oxamic acid |

Pharmacokinetic Investigations in Preclinical Models

Absorption Studies in Animal Models

The oral absorption of chloramphenicol (B1208) from its palmitate ester form is a critical step that dictates its bioavailability and subsequent therapeutic effectiveness. Studies across several preclinical species have revealed significant variability in absorption characteristics, influenced by both physiological and formulation-related factors.

The rate and extent of chloramphenicol palmitate absorption exhibit notable differences among various animal species.

Rats: Following oral administration, chloramphenicol is rapidly absorbed in rats asm.orgasm.org. The metabolism of chloramphenicol in germ-free and conventional rats shows similarities in rapid absorption and subsequent metabolic pathways asm.orgasm.org. Up to 70% of an oral dose may be excreted in the urine, indicating significant absorption nih.gov.

Pigs: In newborn pigs, after intravenous administration of radiolabeled chloramphenicol, most tissues showed higher levels of radioactivity than the blood within five minutes, suggesting rapid distribution following absorption nih.gov. Studies on low oral doses in pigs have shown a dose-related increase of chloramphenicol residues in muscle, plasma, kidney, and urine nih.gov. The bioavailability of this compound in pigs can be influenced by diet, with lower bioavailability observed with a standard diet compared to milk-based diets anses.fr.

Dogs: Chloramphenicol is readily absorbed after oral administration in dogs nih.gov. A study reported plasma levels of 16.5 μg/ml two hours after an oral dose of 50 mg/kg nih.gov. In fasted dogs, equivalent doses of this compound and crystalline chloramphenicol produce comparable blood levels nih.gov.

Cats: The oral absorption of this compound in cats is notably influenced by the presence of food. The bioavailability of chloramphenicol from the palmitate ester is particularly poor in fasted or starved cats researchgate.netresearchgate.net. This is in contrast to chloramphenicol tablets, where fasting does not significantly impair absorption researchgate.net. The reduced bioavailability in fasted cats may be due to decreased secretion of digestive enzymes necessary for the hydrolysis of the palmitate ester nih.gov.

Horses: Studies in horses have shown variable enteral absorption of chloramphenicol, with a reported bioavailability ranging from 21% to 40% vetmeds.org. One study reported a bioavailability of 40% after the first intragastric administration, which decreased to 21% after the fifth consecutive dose nih.gov. Another study found a mean bioavailability of 28% nih.govavma.org. A study comparing different oral formulations found that the maximum plasma concentration (Cmax) was 5.25 ± 4.07 μg/ml at 4.89 hours for tablets, 4.96 ± 3.31 μg/ml at 4.14 hours for a paste, and 3.84 ± 2.96 μg/ml at 4.39 hours for a suspension vetmeds.org.

| Species | Key Absorption Characteristics | Pharmacokinetic Parameters (Mean ± SD or Range) |

|---|---|---|

| Rats | Rapid oral absorption. | Up to 70% of an oral dose may be excreted in urine, indicating substantial absorption nih.gov. |

| Pigs | Dose-related increase in tissue residues after oral administration nih.gov. Bioavailability is influenced by diet anses.fr. | N/A |

| Dogs | Readily absorbed orally nih.gov. Comparable blood levels between palmitate and crystalline forms in fasted state nih.gov. | Plasma level of 16.5 µg/ml 2 hours after a 50 mg/kg oral dose nih.gov. |

| Cats | Poor bioavailability in fasted state; absorption is significantly impaired without food nih.govresearchgate.netresearchgate.net. | N/A |

| Horses | Variable oral bioavailability vetmeds.org. Absorption may decrease with repeated administrations nih.gov. | Bioavailability: 21% - 40% vetmeds.orgnih.gov. Cmax (50 mg/kg dose): 5.25 ± 4.07 µg/ml (Tablets), 4.96 ± 3.31 µg/ml (Paste), 3.84 ± 2.96 µg/ml (Suspension) vetmeds.org. Tmax: ~4-5 hours vetmeds.org. |

Several factors within the gastrointestinal tracts of animals can influence the absorption of chloramphenicol from the palmitate ester.

Presence of Food: As demonstrated in cats, the presence of food can significantly enhance the bioavailability of this compound researchgate.netresearchgate.net. This is likely due to the stimulation of pancreatic and intestinal enzymes that are necessary to hydrolyze the ester prodrug into its active, absorbable form nih.gov. In pigs, a milk-based diet resulted in higher bioavailability compared to a standard diet, further highlighting the impact of diet composition anses.fr.

Gastrointestinal pH: While not extensively studied for this compound specifically, the pH of the gastrointestinal tract can influence drug solubility and absorption.

Gastrointestinal Motility: Variations in gastric emptying and intestinal transit time can also impact the rate and extent of drug absorption.

Distribution Profiles in Animal Tissues

Once absorbed, chloramphenicol is widely distributed throughout the body in various animal species.

Chloramphenicol readily diffuses into a wide array of body tissues and fluids ymaws.comla.gov.

Dogs: In dogs, the highest concentrations of chloramphenicol are found in the liver and kidneys. The lungs, spleen, heart, and skeletal muscles contain concentrations similar to those in the blood ymaws.com. It also reaches significant concentrations in the aqueous and vitreous humors of the eye ymaws.com.

Pigs: Following intravenous administration in newborn pigs, most tissues, including the kidney and liver, exhibited higher concentrations of the drug than the blood, indicating rapid and extensive tissue distribution nih.gov. A study involving low oral doses in pigs found a dose-related increase of residues in muscle, plasma, and kidney nih.gov.

General Distribution: The volume of distribution for chloramphenicol has been reported as 1.8 L/kg in dogs and 2.4 L/kg in cats inchem.org. The drug also diffuses into pleural and ascitic fluids and can cross the placenta ymaws.com.

| Species | High Concentration Tissues | Other Tissues with Significant Concentrations | Volume of Distribution (Vd) |

|---|---|---|---|

| Dogs | Liver, Kidneys ymaws.com | Lungs, Spleen, Heart, Skeletal Muscles, Aqueous and Vitreous Humors ymaws.com | 1.8 L/kg inchem.org |

| Pigs | Kidney, Liver nih.gov | Muscle, Plasma nih.gov | N/A |

| Cats | N/A | N/A | 2.4 L/kg inchem.org |

A significant pharmacokinetic feature of chloramphenicol is its ability to penetrate the blood-brain barrier (BBB) la.gov. This characteristic makes it a viable option for treating central nervous system infections.

Studies have shown that within 3 to 4 hours after administration, the concentration of chloramphenicol in the cerebrospinal fluid (CSF) can reach approximately 50% of the concentration found in the serum ymaws.comechemi.com. This penetration is enhanced in the presence of meningeal inflammation, which can increase the permeability of the BBB ymaws.com. This ability to cross the BBB has been noted as a key advantage of chloramphenicol over many other antibiotics echemi.com.

Excretion Pathways in Preclinical Species

The elimination of chloramphenicol from the body occurs primarily through hepatic metabolism followed by renal excretion of the metabolites and a smaller fraction of the unchanged drug.

Rats: In rats, chloramphenicol and its metabolites are mainly excreted in the urine, with up to 70% of an oral dose being eliminated through this route nih.gov. Identified urinary metabolites in rats include chloramphenicol glucuronide, oxamic acid, alcohol, base, acetylarylamine, and arylamine derivatives nih.govfao.org. A minor portion, about 0.4% of an intramuscular dose, has been detected in the bile nih.gov. The gut microflora plays a role in the metabolism, specifically in the hydrolysis of the glucuronide conjugate and nitro-reduction of chloramphenicol asm.orgasm.org.

Dogs: The primary route of elimination in dogs is hepatic metabolism, mainly through conjugation with glucuronic acid to form an inactive metabolite ymaws.comla.govinchem.org. Approximately 55% of a single daily dose can be recovered from the urine of a treated dog, with only a small fraction (about 5-15%) being in the form of unchanged chloramphenicol ymaws.cominchem.org. The unchanged drug is excreted by glomerular filtration, while the metabolites are excreted via tubular secretion ymaws.com.

Cats: Cats have a limited capacity for glucuronide conjugation, which leads to a slower excretion of chloramphenicol compared to other species la.govinchem.org. Consequently, a larger proportion of the administered dose is excreted unchanged in the urine researchgate.net.

Pigs: In newborn pigs, the majority of an intravenous dose of chloramphenicol is excreted in the urine nih.gov. In another study, after intramuscular injection, chloramphenicol residues were found in bile, kidney, muscle, serum, and urine, with the highest concentrations and longest persistence in the urine nih.gov.

Renal and Biliary Excretion Routes

Following oral administration, this compound is hydrolyzed in the gastrointestinal tract to release the active compound, chloramphenicol. patsnap.com Consequently, the excretion profiles observed in preclinical models predominantly reflect the elimination of chloramphenicol and its metabolites. Both renal and biliary pathways play significant roles in the excretion of chloramphenicol-related compounds.

Renal Excretion:

The primary route for the elimination of chloramphenicol and its metabolites is through the kidneys into the urine. patsnap.comnih.gov Studies in various animal models, including rats, dogs, and goats, have consistently demonstrated that a substantial portion of the administered dose is recovered in the urine. nih.gov In rats, up to 70% of an oral dose of chloramphenicol can be excreted via the urinary route. nih.gov Similarly, in goats, a significant percentage of the drug is eliminated through urine within hours of administration. nih.gov The process of renal excretion involves both glomerular filtration of the free, unchanged drug and tubular secretion of its metabolites, particularly the glucuronide conjugate. patsnap.comymaws.com

Biliary Excretion:

The biliary system also contributes to the excretion of chloramphenicol and its metabolites. While quantitatively less significant than renal excretion for the parent drug, the biliary route is important for the elimination of certain metabolites. nih.gov In rats, a small fraction of an intramuscular dose of chloramphenicol has been detected in the bile. nih.gov Studies focusing specifically on the biliary excretion in rats have shown that both chloramphenicol and its glucuronide metabolite are actively secreted into the bile. nih.gov The concentration of the glucuronide metabolite in bile can be substantially higher than that of the parent compound, indicating efficient hepatic conjugation and subsequent biliary clearance. nih.gov

| Excretion Route | Preclinical Model | Key Findings | Citation |

|---|---|---|---|

| Renal (Urine) | Rats | Up to 70% of an oral dose is excreted in the urine. | nih.gov |

| Renal (Urine) | Goats | 69% of an intravenous dose is excreted in the urine within 12 hours. | nih.gov |

| Renal (Urine) | Dogs | A small fraction of unchanged chloramphenicol is excreted via glomerular filtration, while the majority of metabolites are eliminated through tubular secretion. | ymaws.com |

| Biliary (Bile) | Rats | Approximately 0.4% of an intramuscular dose is detected in the bile. Both chloramphenicol and its glucuronide are actively excreted into the bile. | nih.govnih.gov |

Identification of Excreted Metabolites

The biotransformation of chloramphenicol, following the hydrolysis of this compound, results in the formation of several metabolites that are subsequently excreted. The identification of these metabolites in preclinical models is crucial for understanding the drug's metabolic fate.

The major metabolite formed is chloramphenicol glucuronide , a product of conjugation with glucuronic acid in the liver. This metabolite is largely inactive and is readily excreted in the urine and to a lesser extent in the bile. nih.govymaws.com In dogs, chloramphenicol glucuronide conjugate is a major metabolite. nih.gov

Other significant metabolites identified in the urine of preclinical models such as rats include:

Chloramphenicol base : Formed by the hydrolysis of the amide linkage. nih.gov

Acetylarylamine derivative : A product of the reduction of the nitro group followed by acetylation. nih.gov

Arylamine metabolite : The intermediate product before acetylation. nih.gov

Oxamic acid and alcohol derivatives : Also found in the urine of rats. nih.gov

In a study involving beef-type calves administered this compound orally, a metabolite identified in plasma was dehydrochloramphenicol (B1197969) , which is known to be produced by intestinal bacteria. nih.gov

| Metabolite | Preclinical Model(s) | Excretion Matrix | Citation |

|---|---|---|---|

| Chloramphenicol glucuronide | Rats, Dogs | Urine, Bile | nih.govymaws.comnih.gov |

| Chloramphenicol base | Rats, Dogs | Urine | nih.gov |

| Acetylarylamine derivative | Rats | Urine | nih.gov |

| Arylamine metabolite | Rats | Urine | nih.gov |

| Dehydrochloramphenicol | Beef-type calves | Plasma (indicative of subsequent excretion) | nih.gov |

Mechanisms of Action at the Molecular and Cellular Level

Ribosomal Binding and Protein Synthesis Inhibition

The primary mechanism of action of chloramphenicol (B1208) is the inhibition of protein synthesis in bacteria. patsnap.comyoutube.com This is achieved through its specific interaction with the bacterial ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into proteins.

Interaction with the 50S Ribosomal Subunit

Chloramphenicol specifically binds to the 50S ribosomal subunit, which is the larger of the two subunits that make up the bacterial ribosome. patsnap.compatsnap.comchegg.com This binding occurs at the peptidyl transferase center (PTC), a critical region within the 50S subunit responsible for catalyzing the formation of peptide bonds. nih.govbenthamopen.com The interaction is highly specific to bacterial ribosomes; while it can inhibit protein synthesis in mammalian mitochondria, it does not significantly affect the 80S ribosomes found in the cytoplasm of eukaryotic cells. chegg.comnih.gov

Recent structural studies have provided detailed insights into this interaction. Chloramphenicol binds within the A-site of the PTC, where the aminoacyl-tRNA (aa-tRNA) normally binds. nih.gov The nitrobenzyl group of chloramphenicol engages in a π-stacking interaction with the base of nucleotide C2452 of the 23S rRNA. nih.gov The binding of chloramphenicol is further stabilized by interactions with specific amino acids in the nascent polypeptide chain, particularly when residues like alanine, serine, or threonine are in the penultimate position. nih.govbiorxiv.org This context-specific binding explains why chloramphenicol's inhibitory effect can vary depending on the specific protein being synthesized. nih.govbiorxiv.org

Inhibition of Peptidyl Transferase Activity

By binding to the A-site of the peptidyl transferase center, chloramphenicol sterically hinders the proper positioning of the aminoacyl moiety of the incoming aa-tRNA. nih.govnih.govresearchgate.net This direct obstruction prevents the formation of a peptide bond between the growing polypeptide chain at the P-site and the new amino acid at the A-site. patsnap.comyoutube.comyoutube.com The inhibition of the peptidyl transferase enzyme effectively halts the elongation of the polypeptide chain, thereby arresting protein synthesis. patsnap.compatsnap.com

Kinetic studies have revealed a multi-step process for this inhibition. Initially, chloramphenicol acts as a competitive inhibitor of the substrate (puromycin, an aminoacyl-tRNA analog). nih.gov Following this initial binding, a conformational change in the peptidyltransferase domain is induced, leading to a state of mixed non-competitive inhibition where peptide bond formation is completely blocked. nih.gov

Cellular Uptake and Intracellular Dynamics in Bacterial Models

For chloramphenicol to exert its inhibitory effect, it must first enter the bacterial cell. While the precise mechanisms of uptake are not fully elucidated for all bacterial species, it is understood that as a small, lipid-soluble molecule, chloramphenicol can diffuse across the bacterial cell membrane.

Once inside the cytoplasm, chloramphenicol rapidly binds to its ribosomal target. The intracellular concentration of the drug is a critical factor in its efficacy. Some bacteria have developed resistance mechanisms that actively pump the antibiotic out of the cell, thereby reducing its intracellular concentration and diminishing its inhibitory effect. patsnap.com

Cryo-electron tomography studies in Mycoplasma pneumoniae have visualized chloramphenicol-bound ribosomes within the cell. nih.gov These studies reveal that the presence of the drug leads to an accumulation of ribosomes in various translation elongation states, suggesting that the inhibition causes futile cycles of aa-tRNA accommodation and rejection. nih.gov This disruption of normal ribosomal traffic can also lead to ribosome collisions, which may trigger cellular stress responses beyond the direct inhibition of protein synthesis. nih.gov

Spectrum of Antimicrobial Activity in in vitro Microbiological Studies

Chloramphenicol exhibits a broad spectrum of activity, meaning it is effective against a wide variety of bacteria. patsnap.commedchemexpress.comclearsynth.com This broad activity is a direct consequence of its highly conserved target, the bacterial ribosome.

Gram-Positive and Gram-Negative Bacterial Susceptibility

In vitro studies have consistently demonstrated the efficacy of chloramphenicol against both Gram-positive and Gram-negative bacteria. patsnap.commedchemexpress.com Susceptibility testing, often using methods like broth microdilution to determine the minimum inhibitory concentration (MIC), has confirmed its activity against clinically relevant pathogens such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). pharmahealthsciences.net

However, the emergence of resistance has limited its clinical utility. Studies have shown varying susceptibility rates among different bacterial populations and geographical locations. For example, a study in Israeli hospitals found that the susceptibility of Enterobacteriaceae to chloramphenicol ranged from 73% to 90%. nih.gov In contrast, another study reported that only 7.6% of Enterobacteriaceae isolates were sensitive. nih.gov

| Bacterial Group | General Susceptibility | Examples of Susceptible Organisms | Notes on Resistance |

|---|---|---|---|

| Gram-Positive | Generally susceptible | Staphylococcus aureus, Streptococcus pneumoniae | High susceptibility rates have been observed in some studies. |

| Gram-Negative | Broadly susceptible | Escherichia coli, Haemophilus influenzae, Neisseria meningitidis, Salmonella enterica serotype Typhi | Susceptibility can vary significantly depending on the prevalence of resistance mechanisms like enzymatic inactivation and efflux pumps. |

Activity Against Specific Microorganisms (e.g., Mycoplasmas, Chlamydiae, Rickettsiae)

Chloramphenicol is also effective against several atypical bacteria that are resistant to many other antibiotics.

Mycoplasmas: These bacteria lack a cell wall, making them intrinsically resistant to beta-lactam antibiotics. Chloramphenicol's mechanism of targeting protein synthesis makes it an effective agent against them. Recent case reports have even highlighted its successful use in treating treatment-resistant Mycoplasma genitalium infections. nih.gov

Chlamydiae: These are obligate intracellular bacteria. In vitro studies have shown that chloramphenicol can inhibit the growth of Chlamydia trachomatis. nih.govnih.gov Clinical studies have also demonstrated its efficacy in treating chlamydial infections in some animal species. plos.org

Rickettsiae: These are another group of obligate intracellular pathogens. Chloramphenicol has historically been a treatment option for rickettsial diseases, such as those caused by Rickettsia prowazekii. medscape.commedscape.comnih.gov It is considered an alternative to doxycycline (B596269) for the treatment of these infections. medscape.comrickettsia.net

| Microorganism | Susceptibility | Clinical Relevance |

|---|---|---|

| Mycoplasmas | Susceptible | Effective against cell-wall deficient bacteria; has been used for treatment-resistant M. genitalium. |

| Chlamydiae | Susceptible | Inhibits the growth of C. trachomatis in cell cultures. |

| Rickettsiae | Susceptible | An alternative treatment for various rickettsial infections. |

Mechanisms of Antimicrobial Resistance in Research

Enzymatic Inactivation by Chloramphenicol (B1208) Acetyltransferases (CATs)

The most prevalent mechanism of chloramphenicol resistance is the enzymatic inactivation of the drug by a family of enzymes known as Chloramphenicol Acetyltransferases (CATs). These enzymes modify the chloramphenicol molecule, rendering it unable to bind to its ribosomal target.

Genetic Basis of CAT Production (e.g., cat gene)

The production of CAT enzymes is encoded by cat genes. These genes are frequently located on mobile genetic elements such as plasmids and transposons, which facilitates their transfer between different bacterial species. The presence of the cat gene allows bacteria to produce CAT, which then confers the resistance phenotype. The horizontal transfer of these genes is a significant factor in the widespread dissemination of chloramphenicol resistance among pathogenic bacteria.

Biochemical Pathways of Acetylation

CAT enzymes catalyze the transfer of an acetyl group from acetyl-Coenzyme A (acetyl-CoA) to chloramphenicol. This acetylation occurs at the 3-hydroxyl group of the chloramphenicol molecule, forming 3-O-acetyl-chloramphenicol. This product is inactive as it can no longer bind to the 50S ribosomal subunit. A further, non-enzymatic rearrangement can lead to the formation of 1,3-di-O-acetyl-chloramphenicol, which is also inactive. The inactivation is highly efficient, rapidly reducing the intracellular concentration of active chloramphenicol.

Permeability Barriers and Efflux Systems

Bacterial resistance to chloramphenicol can also be achieved by preventing the antibiotic from reaching its intracellular target. This is accomplished through modifications to the bacterial cell envelope that reduce permeability or by actively pumping the drug out of the cell.

Role of Membrane Permeability in Resistance Development

Reduced membrane permeability can significantly decrease the intracellular accumulation of chloramphenicol. In Gram-negative bacteria, the outer membrane serves as a selective barrier. Resistance can arise from mutations that lead to the loss or modification of outer membrane porins, which are protein channels that allow the passage of small molecules like chloramphenicol. For instance, studies in Haemophilus influenzae have demonstrated that high-level chloramphenicol resistance can be attributed to a permeability barrier resulting from the loss of an outer membrane protein nih.gov. Similarly, decreased permeability of the outer membrane has been observed as a resistance mechanism in Pseudomonas aeruginosa researchgate.netmdpi.com.

Identification of Efflux Pump Mechanisms

Efflux pumps are transport proteins that actively extrude antibiotics and other toxic compounds from the bacterial cell. Several multidrug efflux systems have been identified that recognize and expel chloramphenicol, thereby contributing to resistance. These pumps are often chromosomally encoded and their overexpression can lead to resistance to a wide range of antimicrobial agents. In Pseudomonas putida, the TtgABC efflux pump has been shown to play a role in chloramphenicol tolerance nih.gov. Similarly, in Burkholderia thailandensis, overexpression of efflux pumps has been associated with multidrug resistance, including to chloramphenicol nih.govplos.org. The AcrAB-TolC system in Escherichia coli is another well-studied example of an efflux pump that contributes to chloramphenicol resistance.

Ribosomal Mutations and Target Alterations

A less common but significant mechanism of chloramphenicol resistance involves alterations to the antibiotic's target, the bacterial ribosome. Chloramphenicol inhibits protein synthesis by binding to the 50S ribosomal subunit and preventing the peptidyl transferase reaction.

Mutations in the genes encoding components of the 50S ribosomal subunit, particularly the 23S rRNA, can lead to resistance. These mutations can alter the binding site of chloramphenicol, reducing its affinity for the ribosome. Consequently, even if the antibiotic enters the cell, it cannot effectively inhibit protein synthesis. While enzymatic inactivation and efflux are more widespread, target site modification represents a critical mechanism of intrinsic resistance that does not rely on the acquisition of foreign genes. Research has shown that mutations in mitochondrial rRNA can confer resistance to chloramphenicol by affecting the drug's binding site pnas.org.

Mutations in 23S rRNA

Mutations in the 23S rRNA component of the 50S ribosomal subunit can confer resistance to chloramphenicol. These mutations can prevent the drug from binding effectively to its target site on the ribosome. For example, research has identified specific nucleotide transitions, such as a G-to-A transition at position 2057 in Escherichia coli 23S rRNA, that result in chloramphenicol resistance. nih.gov In the archaeon Halobacterium halobium, a C-to-U transition at position 2471 and an A-to-C transversion at position 2088 of the 23S rRNA have been shown to confer resistance. nih.govasm.org

Alterations in Ribosomal Proteins

While less common than rRNA mutations, alterations in ribosomal proteins of the 50S subunit can also contribute to chloramphenicol resistance by affecting the drug's binding site.

Plasmid-Mediated Resistance and Horizontal Gene Transfer in Bacterial Populations

A primary mechanism of chloramphenicol resistance is the enzymatic inactivation of the antibiotic by chloramphenicol acetyltransferase (CAT). The gene encoding this enzyme is often located on plasmids and transposons, facilitating its spread through horizontal gene transfer among bacterial populations. taylorandfrancis.com

Resistance Mechanisms in Specific Bacterial Strains (e.g., Sphingobium yanoikuyae B1)

Research on specific bacterial strains has revealed novel resistance mechanisms. For instance, Sphingobium yanoikuyae B1 has been shown to possess a novel amidase, AphA, which can inactivate chloramphenicol through hydrolysis. nih.gov Other enzymes, such as oxidases, have also been identified in Sphingomonadaceae that can modify and inactivate chloramphenicol. researchgate.net

Advanced Analytical Methodologies for Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of chloramphenicol (B1208) palmitate, providing powerful tools for its separation from related substances and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of chloramphenicol and its derivatives, including chloramphenicol palmitate. osti.govscispace.com Reversed-phase HPLC, utilizing a C18 stationary phase, is a common approach for the separation of these compounds. nih.govnih.govhelixchrom.comresearchgate.net The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. nih.govresearchgate.net Detection is often achieved using UV spectrophotometry, with a detection wavelength set around 270-280 nm. nih.govhelixchrom.com

While many HPLC methods focus on the quantification of chloramphenicol after hydrolysis of the palmitate ester, these methods can be adapted for the direct analysis of the intact ester. nih.gov The analysis of metabolites of this compound, which primarily involves the cleavage of the ester bond to form active chloramphenicol, can also be performed using HPLC. nih.gov Stability-indicating HPLC methods are particularly important for distinguishing the intact drug from its degradation products, such as 2-amino-1-(4-nitrophenyl)propane-1,3-diol. scispace.comresearchgate.net The development of such methods involves subjecting the drug to stress conditions like acid and base hydrolysis to ensure the separation of all potential degradation products. scispace.com

Interactive Data Table: Typical HPLC Parameters for Chloramphenicol Analysis

| Parameter | Value/Condition | Source |

| Column | Reversed-phase C18 | nih.govnih.govhelixchrom.comresearchgate.net |

| Mobile Phase | Acetonitrile/Methanol and aqueous buffer (e.g., phosphate (B84403), acetate) | nih.govresearchgate.net |

| Detection | UV at 270-280 nm | nih.govhelixchrom.com |

| Flow Rate | Typically 1.0 - 2.0 mL/min | researchgate.net |

| Application | Quantification, impurity profiling, stability studies | osti.govscispace.com |

Gas Chromatography (GC) is another powerful technique for the analysis of chloramphenicol and its derivatives, though it often requires a derivatization step to increase the volatility and thermal stability of the analyte. nih.govjfda-online.comresearchgate.netgcms.cz Compounds with active hydrogen groups, such as hydroxyl and amine groups present in this compound, tend to be polar and less volatile, which can lead to poor chromatographic performance. researchgate.net

Derivatization chemically modifies the analyte to a more GC-amenable form. Common derivatization reactions include silylation, acylation, and alkylation. researchgate.netgcms.cz For chloramphenicol, silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a frequently employed method. This process replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups, resulting in a more volatile and less polar derivative.

GC analysis is often coupled with mass spectrometry (GC-MS), which provides not only quantification but also structural confirmation of the analytes. nih.gov This is particularly useful for identifying metabolites and degradation products.

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique that is well-suited for the qualitative analysis of this compound, including purity assessment and reaction monitoring. mdpi.comnih.govnih.gov TLC can be used to separate this compound from its parent compound, chloramphenicol, and other impurities. mdpi.com

In the context of synthesis, TLC is an invaluable tool for monitoring the progress of the esterification reaction between chloramphenicol and palmitic acid to form this compound. mdpi.com By spotting the reaction mixture on a TLC plate at different time intervals and developing the plate with an appropriate solvent system, the disappearance of the starting materials and the appearance of the product can be visualized. mdpi.com A common mobile phase for the separation of chloramphenicol compounds is a mixture of n-hexane and ethyl acetate. nih.gov

For purity analysis, a solution of the this compound sample is spotted on a TLC plate alongside a reference standard. After development, the presence of any secondary spots in the sample lane indicates the presence of impurities. The intensity of these spots can provide a semi-quantitative estimation of the impurity levels. Densitometric quantification can be employed for more precise measurements. nih.gov

Spectroscopic and Diffraction Methods for Characterization

Spectroscopic and diffraction methods are essential for elucidating the molecular structure and identifying the different solid-state forms of this compound.

Infrared (IR) spectroscopy is a powerful technique for the characterization of the molecular structure of this compound and for differentiating its polymorphic forms. The IR spectrum provides information about the functional groups present in the molecule. The technique can be particularly sensitive to changes in the crystalline lattice, which can affect the vibrational modes of the molecules.